Cas no 2387356-68-3 (tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate)

Tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate is a carbamate-protected amino alcohol derivative featuring a tert-butyloxycarbonyl (Boc) group and an isopropyl-substituted aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where the Boc group serves as a protective moiety for amines. The presence of both hydroxyl and carbamate functionalities enhances its versatility in multi-step synthetic routes. Its stability under basic conditions and ease of deprotection under acidic conditions make it a practical choice for controlled amine functionalization. The isopropylphenyl moiety may contribute to improved solubility in organic solvents, facilitating purification and handling.
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate structure
2387356-68-3 structure
商品名:tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
CAS番号:2387356-68-3
MF:C16H25NO3
メガワット:279.374604940414
CID:6093930
PubChem ID:165700827

tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate 化学的及び物理的性質

名前と識別子

    • 2387356-68-3
    • EN300-7548413
    • tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
    • インチ: 1S/C16H25NO3/c1-11(2)12-6-8-13(9-7-12)14(10-18)17-15(19)20-16(3,4)5/h6-9,11,14,18H,10H2,1-5H3,(H,17,19)
    • InChIKey: LRIIICHZTFVDMA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CO)C1C=CC(=CC=1)C(C)C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 279.18344366g/mol
  • どういたいしつりょう: 279.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7548413-2.5g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
2.5g
$1089.0 2025-03-22
Enamine
EN300-7548413-5.0g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
5.0g
$1614.0 2025-03-22
Enamine
EN300-7548413-0.1g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
0.1g
$490.0 2025-03-22
Enamine
EN300-7548413-0.5g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
0.5g
$535.0 2025-03-22
Enamine
EN300-7548413-10.0g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
10.0g
$2393.0 2025-03-22
Enamine
EN300-7548413-0.05g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
0.05g
$468.0 2025-03-22
Enamine
EN300-7548413-1.0g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
1.0g
$557.0 2025-03-22
Enamine
EN300-7548413-0.25g
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
2387356-68-3 95.0%
0.25g
$513.0 2025-03-22

tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate 関連文献

tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamateに関する追加情報

Research Brief on tert-Butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3)

The compound tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This carbamate derivative, characterized by its tert-butyl and isopropylphenyl moieties, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of protease inhibitors, receptor modulators, and other therapeutic agents, highlighting its versatility in medicinal chemistry.

One of the primary research focuses involving this compound has been its role in the synthesis of small-molecule inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate exhibit potent inhibitory activity against specific kinase isoforms implicated in cancer progression. The study employed structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved selectivity and pharmacokinetic properties.

In addition to its applications in oncology, this compound has been investigated for its potential in central nervous system (CNS) drug development. Research published in ACS Chemical Neuroscience highlighted its use as a precursor in the synthesis of neuroprotective agents. The study reported that the hydroxy and carbamate functional groups of the compound facilitate interactions with neuronal receptors, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate has been utilized in asymmetric synthesis and chiral resolution processes. A recent publication in Organic Letters detailed a novel catalytic method for the enantioselective synthesis of this compound, achieving high yields and enantiomeric excess. This advancement is particularly significant for the production of optically pure pharmaceuticals, where chirality plays a critical role in drug efficacy and safety.

Despite its promising applications, challenges remain in the large-scale production and formulation of this compound. Issues such as stability under physiological conditions and solubility in aqueous media have been identified as areas requiring further optimization. Ongoing research aims to address these limitations through structural modifications and the development of novel delivery systems, as discussed in a recent review in Advanced Drug Delivery Reviews.

In conclusion, tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3) represents a versatile and valuable building block in medicinal chemistry. Its applications span from oncology to CNS therapeutics, underpinned by recent advancements in synthetic methodologies and biological evaluations. Future research is expected to further elucidate its potential and overcome existing challenges, paving the way for its integration into clinical applications.

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